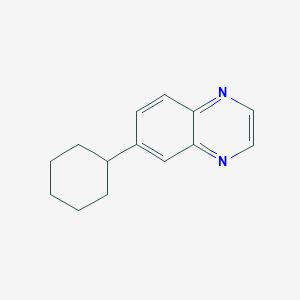

6-Cyclohexylquinoxaline

Description

Structure

3D Structure

Properties

CAS No. |

63810-33-3 |

|---|---|

Molecular Formula |

C14H16N2 |

Molecular Weight |

212.29 g/mol |

IUPAC Name |

6-cyclohexylquinoxaline |

InChI |

InChI=1S/C14H16N2/c1-2-4-11(5-3-1)12-6-7-13-14(10-12)16-9-8-15-13/h6-11H,1-5H2 |

InChI Key |

FPJOSTAMKXGEOC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=CC3=NC=CN=C3C=C2 |

Origin of Product |

United States |

Foundational & Exploratory

6-Cyclohexylquinoxaline: A Technical Overview for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry. The quinoxaline scaffold, consisting of a benzene ring fused to a pyrazine ring, serves as a "privileged structure" in drug discovery, appearing in a variety of biologically active molecules.[1] These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and antifungal properties.[2][3] The biological effects of quinoxaline derivatives are often modulated by the nature and position of substituents on the quinoxaline core.[1][4] This guide focuses on the chemical structure, proposed synthesis, predicted properties, and potential biological relevance of a specific derivative, 6-Cyclohexylquinoxaline. Due to the limited availability of specific data for this compound, this document leverages established knowledge of quinoxaline chemistry to provide a comprehensive technical overview.

Chemical Structure and Properties

The chemical structure of this compound features a quinoxaline core with a cyclohexyl group attached at the 6-position of the benzene ring.

Structure:

Predicted Physicochemical Properties:

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₄H₁₆N₂ | |

| Molecular Weight | 212.29 g/mol | Calculated based on the molecular formula. |

| Melting Point | Not available | Likely a solid at room temperature. |

| Boiling Point | Not available | Expected to be relatively high due to molecular weight and polarity. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, DMSO, and DMF. | The cyclohexyl group decreases water solubility compared to unsubstituted quinoxaline. |

| LogP | Not available | Predicted to be moderately lipophilic. |

Proposed Synthesis

The synthesis of this compound can be approached through established methods for quinoxaline ring formation, followed by or preceded by the introduction of the cyclohexyl substituent. A plausible and widely used method for constructing the quinoxaline core is the condensation of an appropriately substituted o-phenylenediamine with a 1,2-dicarbonyl compound.

A potential synthetic route is outlined below:

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on general procedures for quinoxaline synthesis and Suzuki coupling. Optimization of reaction conditions would be necessary.

Step 1: Synthesis of 4-Cyclohexyl-1,2-diaminobenzene via Suzuki Coupling

-

To a reaction vessel, add 4-bromo-1,2-diaminobenzene (1 equivalent), cyclohexylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (2 equivalents).

-

Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.

-

De-gas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and perform a work-up by partitioning between an organic solvent (e.g., ethyl acetate) and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-cyclohexyl-1,2-diaminobenzene.

Step 2: Synthesis of this compound via Condensation

-

Dissolve 4-cyclohexyl-1,2-diaminobenzene (1 equivalent) in a suitable solvent, such as ethanol or acetic acid.

-

Add an aqueous solution of glyoxal (40% in H₂O, 1.1 equivalents) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating for a few hours. Monitor the reaction by TLC.

-

Upon completion, neutralize the reaction mixture if an acidic solvent was used.

-

Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting crude product by recrystallization or column chromatography to yield this compound.

Potential Biological Activities and Signaling Pathways

While no specific biological data for this compound has been reported, the broader class of 6-substituted quinoxalines has shown a range of biological activities. For instance, various 6-substituted quinoxaline analogs have been investigated for their antiproliferative effects in cancer cell lines.[1] The nature of the substituent at the 6-position can significantly influence the biological activity.

Quinoxaline derivatives have been identified as inhibitors of various kinases and other enzymes involved in cellular signaling. For example, they have been shown to act as inhibitors of PI3K (phosphatidylinositol 3-kinase) and JSP-1 (JNK Stimulatory Phosphatase-1).[1] A generalized signaling pathway where a quinoxaline derivative might act as an inhibitor is depicted below. This is a representative diagram and does not imply a known interaction for this compound.

Figure 2: Representative PI3K/AKT signaling pathway, a potential target for quinoxaline derivatives.

Conclusion

This compound represents an under-explored member of the pharmacologically significant quinoxaline family. Based on established synthetic methodologies, its preparation is feasible through a two-step process involving a Suzuki coupling to introduce the cyclohexyl moiety, followed by a condensation reaction to form the quinoxaline ring. While its specific biological properties are yet to be determined, the known activities of other 6-substituted quinoxalines suggest that it could be a valuable candidate for screening in various drug discovery programs, particularly in oncology and infectious diseases. Further research is warranted to synthesize and evaluate the biological profile of this compound to unlock its therapeutic potential.

References

- 1. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]

An In-depth Technical Guide to the Synthesis of 6-Cyclohexylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway and mechanism for 6-Cyclohexylquinoxaline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the probable synthetic route, reaction mechanism, and general experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and replication.

Introduction

Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. The introduction of a cyclohexyl group at the 6-position of the quinoxaline ring can modulate the compound's lipophilicity and steric profile, potentially influencing its pharmacological and material properties. This guide focuses on the most plausible and efficient synthetic approach to this compound.

Proposed Synthesis Pathway

The most direct and common method for the synthesis of quinoxaline derivatives is the condensation of an appropriately substituted o-phenylenediamine with a 1,2-dicarbonyl compound. For the synthesis of this compound, this involves two primary stages:

-

Synthesis of the key intermediate: 4-Cyclohexyl-1,2-phenylenediamine.

-

Condensation of 4-Cyclohexyl-1,2-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal, to form the quinoxaline ring.

The overall synthetic scheme is presented below:

Figure 1: Proposed two-step synthesis pathway for this compound.

Synthesis of 4-Cyclohexyl-1,2-phenylenediamine

The critical precursor for the synthesis of this compound is 4-Cyclohexyl-1,2-phenylenediamine. A common and effective method for its preparation is the reduction of a corresponding nitro-substituted aniline.

Synthetic Route: Reduction of 4-Cyclohexyl-2-nitroaniline

A plausible route to 4-Cyclohexyl-1,2-phenylenediamine involves the catalytic hydrogenation of 4-Cyclohexyl-2-nitroaniline. This starting material can be synthesized through methods such as the Friedel-Crafts alkylation of 2-nitroaniline with cyclohexene or cyclohexanol, though this can sometimes lead to mixtures of isomers. A more controlled approach involves the nitration of 4-cyclohexylaniline, followed by separation of the desired ortho-nitro isomer.

Experimental Protocol: Catalytic Hydrogenation

The following is a general experimental protocol for the reduction of a nitroaniline to a phenylenediamine.

Materials:

-

4-Cyclohexyl-2-nitroaniline

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Methanol

-

Hydrogen gas

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a hydrogenation vessel, dissolve 4-Cyclohexyl-2-nitroaniline (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Carefully add a catalytic amount of 10% Palladium on carbon (typically 5-10 mol% of the substrate).

-

Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon) to remove any oxygen.

-

Introduce hydrogen gas into the vessel, typically to a pressure of 1-5 atmospheres.

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Wash the celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-Cyclohexyl-1,2-phenylenediamine.

-

The crude product can be purified by recrystallization or column chromatography if necessary.

Quantitative Data (Illustrative):

| Parameter | Value |

| Substrate | 4-Cyclohexyl-2-nitroaniline |

| Catalyst | 10% Pd/C |

| Solvent | Ethanol |

| Hydrogen Pressure | 3 atm |

| Temperature | 40 °C |

| Reaction Time | 4-8 hours |

| Yield | >90% |

Synthesis of this compound

With the key intermediate, 4-Cyclohexyl-1,2-phenylenediamine, in hand, the final step is the construction of the quinoxaline ring through condensation with a 1,2-dicarbonyl compound. Glyoxal is a common and readily available reagent for this purpose.

Reaction Mechanism

The formation of the quinoxaline ring proceeds through a double condensation reaction. The more nucleophilic amino groups of the o-phenylenediamine attack the electrophilic carbonyl carbons of the glyoxal. This is followed by dehydration to form the stable aromatic quinoxaline ring.

Figure 2: Reaction mechanism for the formation of this compound.

Experimental Protocol: Condensation Reaction

The following is a general experimental protocol for the synthesis of quinoxaline derivatives from an o-phenylenediamine and glyoxal.

Materials:

-

4-Cyclohexyl-1,2-phenylenediamine

-

Glyoxal (40% aqueous solution)

-

Ethanol or Acetic Acid

-

Sodium sulfite (optional, to trap excess glyoxal)

Procedure:

-

Dissolve 4-Cyclohexyl-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or dilute acetic acid in a round-bottom flask.

-

To this solution, add a stoichiometric amount of glyoxal (1.0-1.1 eq), usually as a 40% aqueous solution, dropwise with stirring.

-

The reaction is often exothermic and can be stirred at room temperature or gently heated (e.g., to 50-70 °C) to ensure completion. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete (typically 1-4 hours), cool the reaction mixture to room temperature.

-

If desired, a small amount of sodium sulfite can be added to react with any excess glyoxal.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration, wash with cold solvent, and dry.

-

If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative Data (Illustrative):

| Parameter | Value |

| Substrate | 4-Cyclohexyl-1,2-phenylenediamine |

| Reagent | Glyoxal (40% aq. solution) |

| Solvent | Ethanol |

| Temperature | 60 °C |

| Reaction Time | 2 hours |

| Yield | 85-95% |

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the presence of the cyclohexyl group and the aromatic protons of the quinoxaline ring system.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

-

Melting Point: To assess the purity of the final product.

Conclusion

The synthesis of this compound can be efficiently achieved through a two-step process involving the reduction of 4-Cyclohexyl-2-nitroaniline to 4-Cyclohexyl-1,2-phenylenediamine, followed by its condensation with glyoxal. This pathway utilizes well-established and high-yielding reactions, making it a practical approach for the preparation of this and structurally related quinoxaline derivatives for further investigation in drug discovery and materials science.

Experimental Workflow Visualization

The following diagram illustrates the overall experimental workflow for the synthesis and purification of this compound.

Figure 3: Experimental workflow for the synthesis of this compound.

Spectroscopic Analysis of 6-Cyclohexylquinoxaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic data for 6-Cyclohexylquinoxaline. Due to the limited availability of direct experimental data in public databases, this document presents predicted spectroscopic characteristics based on the analysis of the constituent quinoxaline and cyclohexyl moieties. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in the analytical characterization of this and similar compounds. A generalized workflow for spectroscopic analysis is also presented.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including antibacterial, antifungal, anticancer, and antidepressant properties. The planar structure of the quinoxaline ring system allows for intercalation with DNA, making it a valuable scaffold in drug design. The functionalization of the quinoxaline core, such as the introduction of a cyclohexyl group at the 6-position, can significantly influence its physicochemical properties and biological activity.

Accurate structural elucidation and characterization are paramount in the development of new chemical entities. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the identity, purity, and structure of synthesized compounds. This guide outlines the expected spectroscopic data for this compound and provides standardized methodologies for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established chemical shift ranges and fragmentation patterns for the quinoxaline and cyclohexyl functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.80 | s | 1H | H-2 or H-3 (Quinoxaline) |

| ~8.80 | s | 1H | H-3 or H-2 (Quinoxaline) |

| ~8.10 | d | 1H | H-8 (Quinoxaline) |

| ~7.95 | d | 1H | H-5 (Quinoxaline) |

| ~7.70 | dd | 1H | H-7 (Quinoxaline) |

| ~2.60 | m | 1H | H-1' (Cyclohexyl) |

| ~1.85 | m | 2H | H-2', H-6' (axial, Cyclohexyl) |

| ~1.75 | m | 2H | H-2', H-6' (equatorial, Cyclohexyl) |

| ~1.45 | m | 2H | H-3', H-5' (axial, Cyclohexyl) |

| ~1.30 | m | 2H | H-3', H-5' (equatorial, Cyclohexyl) |

| ~1.25 | m | 2H | H-4' (Cyclohexyl) |

2.1.2. Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: TMS (δ = 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~145.0 | C-2 or C-3 (Quinoxaline) |

| ~144.5 | C-3 or C-2 (Quinoxaline) |

| ~142.0 | C-8a (Quinoxaline) |

| ~141.5 | C-4a (Quinoxaline) |

| ~138.0 | C-6 (Quinoxaline) |

| ~130.0 | C-8 (Quinoxaline) |

| ~129.5 | C-5 (Quinoxaline) |

| ~129.0 | C-7 (Quinoxaline) |

| ~45.0 | C-1' (Cyclohexyl)[1] |

| ~34.0 | C-2', C-6' (Cyclohexyl) |

| ~27.0 | C-4' (Cyclohexyl)[1] |

| ~26.0 | C-3', C-5' (Cyclohexyl) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch (Quinoxaline) |

| 2925-2850 | Strong | Aliphatic C-H stretch (Cyclohexyl) |

| ~1620 | Medium | C=N stretch (Quinoxaline)[2] |

| 1600-1450 | Medium-Strong | Aromatic C=C stretch (Quinoxaline)[2][3] |

| ~1450 | Medium | CH₂ scissoring (Cyclohexyl) |

| 850-750 | Strong | Aromatic C-H out-of-plane bend[2] |

Mass Spectrometry (MS)

| Method | Predicted m/z | Assignment |

| EI | [M]⁺ | Molecular Ion |

| EI | [M-1]⁺ | Loss of H radical |

| EI | [M-28]⁺ | Loss of ethylene from cyclohexyl |

| EI | [M-41]⁺ | Loss of allyl radical from cyclohexyl |

| EI | [M-83]⁺ | Loss of cyclohexyl radical |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

-

Using a Pasteur pipette, transfer the solution to a clean NMR tube.

-

If the solution contains any particulate matter, filter it through a small cotton plug in the pipette.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.

-

Set the appropriate acquisition parameters for the desired experiment (e.g., number of scans, pulse width, acquisition time, relaxation delay).

-

For ¹H NMR, a small number of scans (e.g., 8-16) is typically sufficient.

-

For ¹³C NMR, a larger number of scans will be required due to the low natural abundance of the ¹³C isotope.

-

Acquire the Free Induction Decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the NMR spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to elucidate the molecular structure.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Use the pressure arm to apply consistent pressure to the sample, ensuring good contact with the crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

For Electron Ionization (EI) with a direct insertion probe, a small amount of the solid sample is placed in a capillary tube.

-

For Electrospray Ionization (ESI), dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

-

-

Instrument Setup and Data Acquisition:

-

Introduce the sample into the ion source. For EI, the probe is heated to volatilize the sample. For ESI, the solution is infused at a constant flow rate.

-

The molecules are ionized in the source.

-

The resulting ions are accelerated into the mass analyzer.

-

Set the mass analyzer to scan over the desired mass-to-charge (m/z) range.

-

The detector records the abundance of ions at each m/z value.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺ or [M+H]⁺, etc.) to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to identify characteristic fragments and deduce the structure of the molecule.

-

For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the molecular formula.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

References

In-depth Technical Guide: Solubility and Stability of 6-Cyclohexylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the methodologies used to assess the solubility and stability of 6-Cyclohexylquinoxaline. Due to a lack of publicly available experimental data for this specific compound, this guide outlines established protocols and presents hypothetical data to serve as a practical template for experimental design and data interpretation.

Core Concepts in Physicochemical Characterization

The successful development of any potential therapeutic agent is underpinned by a thorough understanding of its physicochemical properties. For this compound, two of the most critical parameters are solubility and stability.

-

Solubility directly impacts a compound's bioavailability and the feasibility of developing various dosage forms. It is a key factor in achieving therapeutic concentrations at the target site. Low aqueous solubility is a major hurdle in drug development.

-

Stability determines a compound's shelf-life and its degradation profile under various environmental conditions. An unstable compound can lead to a loss of potency and the formation of potentially toxic byproducts.

Solubility Assessment

The solubility of a compound can be characterized in two primary ways: thermodynamic and kinetic.

Thermodynamic Solubility

Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase. The "shake-flask" method is considered the gold standard for its determination.[1]

Experimental Protocol: Shake-Flask Method

-

Preparation: An excess of solid this compound is added to a series of vials, each containing a known volume of a specific solvent (e.g., water, Phosphate-Buffered Saline (PBS) pH 7.4, ethanol, etc.).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled environment (e.g., 25°C or 37°C) for an extended period, typically 24 to 72 hours, to ensure that equilibrium is reached.[1]

-

Separation: The resulting slurry is allowed to settle, and the supernatant is carefully separated from the undissolved solid by centrifugation or filtration.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Hypothetical Thermodynamic Solubility Data

| Solvent System | Temperature (°C) | Hypothetical Solubility (µg/mL) | Hypothetical Solubility (mM) |

| Water | 25 | 4.5 | 0.021 |

| PBS (pH 7.4) | 37 | 7.8 | 0.037 |

| 0.1 M HCl | 37 | 15.2 | 0.072 |

| Ethanol | 25 | 2,500 | 11.78 |

| Propylene Glycol | 25 | 1,200 | 5.65 |

| Dimethyl Sulfoxide (DMSO) | 25 | > 50,000 | > 235.5 |

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock (usually in DMSO) into an aqueous buffer. This method is high-throughput and often used in early drug discovery to identify compounds with potential solubility liabilities.[2]

Experimental Protocol: Kinetic Solubility Assay

-

Stock Solution: A concentrated stock solution of this compound is prepared in DMSO (e.g., 10 mM).

-

Dilution: Small aliquots of the DMSO stock are added to an aqueous buffer (e.g., PBS pH 7.4) in a microplate format.

-

Incubation: The plate is incubated for a short period (e.g., 1-2 hours) with agitation at a controlled temperature.[2]

-

Analysis: The formation of a precipitate is detected by measuring the turbidity of the solution using nephelometry or light scattering.[2] The concentration at which the first precipitate appears is defined as the kinetic solubility.

Hypothetical Kinetic Solubility Data

| Aqueous Buffer | Incubation Time (hours) | Hypothetical Kinetic Solubility (µM) |

| PBS (pH 7.4) | 1.5 | 18 |

| PBS (pH 5.0) | 1.5 | 25 |

Stability Assessment

Evaluating the chemical stability of this compound is essential to ensure data integrity from biological assays and to establish appropriate storage and handling conditions.

Solution Stability

This study assesses the stability of the compound in various solvents over time under different storage conditions.

Experimental Protocol: Solution Stability Assay

-

Preparation: Solutions of this compound are prepared in relevant solvents (e.g., DMSO for stock solutions, aqueous buffers for assay conditions).

-

Storage: Aliquots of these solutions are stored at various temperatures (e.g., -20°C, 4°C, and room temperature).

-

Time-Point Analysis: At predefined time points (e.g., 0, 24, 48, 72 hours), samples are taken and analyzed by a stability-indicating HPLC method.

-

Quantification: The concentration of the parent compound is measured, and the results are expressed as the percentage remaining relative to the initial concentration.

Hypothetical Solution Stability Data (% of this compound remaining)

| Solvent | Storage Condition | 24 hours | 48 hours | 72 hours |

| DMSO | Room Temperature | 99.8% | 99.5% | 99.1% |

| DMSO | 4°C | 99.9% | 99.8% | 99.7% |

| PBS (pH 7.4) | Room Temperature | 98.5% | 97.1% | 95.8% |

| PBS (pH 7.4) | 4°C | 99.6% | 99.2% | 98.9% |

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and pathways. This information is crucial for the development of stability-indicating analytical methods.

Experimental Protocol: Forced Degradation

-

Stress Conditions: Solutions of this compound are subjected to harsh conditions, including strong acid (e.g., 0.1 M HCl), strong base (e.g., 0.1 M NaOH), and oxidation (e.g., 3% H₂O₂), often at elevated temperatures.

-

Analysis: After a defined exposure time, the stressed samples are analyzed by a powerful separation technique like UHPLC coupled with a mass spectrometer (UHPLC-QToF-MS).[3]

-

Characterization: The percentage of the parent compound remaining is calculated, and the structures of any significant degradation products are elucidated.

Hypothetical Forced Degradation Profile

| Stress Condition | % Parent Remaining (Hypothetical) | Potential Degradation Pathway (Hypothetical) |

| 0.1 M HCl at 60°C for 24h | 88% | Minor hydrolysis of the quinoxaline ring |

| 0.1 M NaOH at 60°C for 24h | 82% | Ring opening or oxidation |

| 3% H₂O₂ at RT for 24h | 91% | Formation of N-oxide derivatives |

Visualized Workflows and Logic

References

A Technical Guide to the Biological Activities of Quinoxaline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline, a heterocyclic scaffold composed of a benzene ring fused to a pyrazine ring, has emerged as a privileged structure in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the significant biological activities of quinoxaline derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative biological data, and insights into the underlying mechanisms of action through signaling pathway diagrams.

Introduction

Quinoxaline and its analogs are a class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in the field of drug discovery.[1][2] The versatile nature of the quinoxaline ring system allows for extensive chemical modifications, leading to a diverse library of compounds with a wide spectrum of pharmacological effects.[3][4] Marketed drugs containing the quinoxaline moiety, such as Glecaprevir and Erdafitinib, underscore the clinical significance of this scaffold.[3] This guide will systematically explore the key biological activities of quinoxaline derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of their molecular mechanisms.

Anticancer Activity

Quinoxaline derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines, operating through diverse mechanisms of action including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer progression.[5][6]

Quantitative Anticancer Data

The anticancer efficacy of various quinoxaline derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of representative data is presented in Table 1.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| VIIIc | HCT116 (Colon) | 2.5 | [5] |

| MCF-7 (Breast) | 9 | [5] | |

| XVa | HCT116 (Colon) | 4.4 | [5] |

| MCF-7 (Breast) | 5.3 | [5] | |

| Compound 11 | MCF-7 (Breast) | 0.81 | [7] |

| HepG2 (Liver) | 1.23 | [7] | |

| HCT-116 (Colon) | 2.91 | [7] | |

| Compound 13 | MCF-7 (Breast) | 0.92 | [7] |

| HepG2 (Liver) | 1.54 | [7] | |

| HCT-116 (Colon) | 2.63 | [7] | |

| Compound IV | PC-3 (Prostate) | 2.11 | [6] |

| Compound 1 | MCF7 (Breast) | 0.21 nM | [8] |

| NCI-H460 (Lung) | 0.32 nM | [8] | |

| SF-268 (Glioblastoma) | 0.16 nM | [8] |

Table 1: Anticancer Activity of Selected Quinoxaline Derivatives

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[9][10][11][12][13]

Materials:

-

Quinoxaline derivative stock solution (in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoxaline derivative in complete culture medium. Remove the old medium from the wells and add the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After incubation, remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.[11]

-

Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways in Anticancer Activity

Quinoxaline derivatives can induce apoptosis through the modulation of key signaling proteins. For instance, some derivatives have been shown to upregulate pro-apoptotic proteins like p53, caspase-3, and caspase-8, while downregulating the anti-apoptotic protein Bcl-2.[6]

Caption: Quinoxaline-induced apoptotic pathway.

Antimicrobial Activity

A significant number of quinoxaline derivatives have been synthesized and evaluated for their activity against a range of pathogenic bacteria and fungi.[5][14][15]

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a standard measure of the antimicrobial potency of a compound. Table 2 summarizes the MIC values for several quinoxaline derivatives against various microorganisms.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 2d | Escherichia coli | 8 | [16] |

| Bacillus subtilis | 16 | [16] | |

| 3c | Escherichia coli | 8 | [16] |

| Bacillus subtilis | 16 | [16] | |

| 4 | Bacillus subtilis | 16 | [16] |

| 6a | Bacillus subtilis | 16 | [16] |

| 10 | Candida albicans | 16 | [16] |

| Aspergillus flavus | 16 | [16] | |

| Quinoxaline Derivative | MRSA | 4 | [13] |

| N-05 | Nocardia brasiliensis | <1 | [2] |

| N-09 | Nocardia brasiliensis | <1 | [2] |

| N-11 | Nocardia brasiliensis | <1 | [2] |

| N-13 | Nocardia brasiliensis | <1 | [2] |

Table 2: Antimicrobial Activity of Selected Quinoxaline Derivatives

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[13]

Materials:

-

Quinoxaline derivative stock solution (in DMSO)

-

Bacterial or fungal culture

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microplates

-

Microplate reader or visual inspection

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism from a fresh culture.

-

Serial Dilution: Prepare two-fold serial dilutions of the quinoxaline derivative in the broth medium directly in the wells of the 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the microplates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Logical Relationship in Antimicrobial Drug Discovery

The process of discovering and developing new antimicrobial quinoxaline derivatives follows a logical workflow from initial synthesis to final evaluation.

Caption: Antimicrobial drug discovery workflow.

Anti-inflammatory Activity

Quinoxaline derivatives have been investigated for their anti-inflammatory properties, with studies demonstrating their ability to reduce inflammation in various in vivo models.[3][7][8]

Quantitative Anti-inflammatory Data

The carrageenan-induced paw edema model is a standard in vivo assay to screen for acute anti-inflammatory activity. The percentage of edema inhibition is a key parameter measured.

| Compound ID | Dose | Edema Inhibition (%) | Reference |

| 7b | Not Specified | 41 | [3][6] |

| Indomethacin (Reference) | Not Specified | 47 | [3][6] |

| 3 | Not Specified | 53.91 | [12] |

| 11 | Not Specified | 48.72 | [12] |

| 14d | Not Specified | 46.77 | [12] |

| 17e | Not Specified | 46.85 | [12] |

| Indomethacin (Reference) | 10 mg/kg | 49.00 | [12] |

Table 3: Anti-inflammatory Activity of Selected Quinoxaline Derivatives

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the anti-inflammatory activity of compounds.[17][18][19][20]

Materials:

-

Quinoxaline derivative

-

Vehicle (e.g., saline, DMSO)

-

Carrageenan solution (1% w/v in saline)

-

Plethysmometer

-

Rats (e.g., Wistar or Sprague-Dawley)

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for a week before the experiment.

-

Compound Administration: Administer the quinoxaline derivative or the vehicle to different groups of rats via an appropriate route (e.g., oral gavage). A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

-

Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at different time intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.

Signaling Pathways in Anti-inflammatory Activity

Certain quinoxaline derivatives exert their anti-inflammatory effects by modulating key signaling pathways. For example, some derivatives have been shown to suppress the Toll-like receptor 4 (TLR4) signaling pathway, which plays a crucial role in the inflammatory response to bacterial lipopolysaccharide (LPS).[9] This involves the inhibition of downstream signaling molecules such as MyD88 and the subsequent activation of NF-κB.

Caption: Inhibition of TLR4 signaling by quinoxalines.

Antiviral Activity

Quinoxaline derivatives have demonstrated promising activity against a range of viruses, including herpes simplex virus (HSV), human cytomegalovirus (HCMV), and influenza virus.[5][14]

Quantitative Antiviral Data

The antiviral activity of quinoxaline derivatives is often expressed as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50).

| Compound ID | Virus | Assay | Value (µM) | Reference |

| 1a | HCMV | Not Specified | <0.05 | [14] |

| 20 | HCMV | Not Specified | <0.05 | [14] |

| Ganciclovir (Reference) | HCMV | Not Specified | 0.59 | [14] |

| 11-b | Influenza H1N1 | Not Specified | 0.2164 | [3] |

| B-220 | HSV-1 | Not Specified | 1-5 | [10][11] |

| CMV | Not Specified | 1-5 | [10][11] | |

| VZV | Not Specified | 1-5 | [10][11] |

Table 4: Antiviral Activity of Selected Quinoxaline Derivatives

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.[2][21]

Materials:

-

Quinoxaline derivative

-

Susceptible host cell line

-

Virus stock

-

Cell culture medium

-

Agarose or methylcellulose overlay medium

-

Crystal violet staining solution

Procedure:

-

Cell Monolayer Preparation: Seed host cells in multi-well plates to form a confluent monolayer.

-

Virus Adsorption: Infect the cell monolayers with a known amount of virus for a specific adsorption period.

-

Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium containing different concentrations of the quinoxaline derivative.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

-

Plaque Visualization: After incubation, fix the cells and stain with crystal violet to visualize the plaques (clear zones of dead or lysed cells).

-

Plaque Counting and Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Viral Replication Cycle and Quinoxaline Inhibition

Quinoxaline derivatives can interfere with various stages of the viral replication cycle, from entry into the host cell to the release of new viral particles.

Caption: Viral replication cycle and inhibition points.

Conclusion

Quinoxaline derivatives represent a highly versatile and promising class of bioactive compounds with a wide array of potential therapeutic applications. The extensive research into their anticancer, antimicrobial, anti-inflammatory, and antiviral activities has yielded a wealth of data, highlighting their potential to address significant unmet medical needs. The ability to readily modify the quinoxaline scaffold provides a powerful platform for the rational design and optimization of new drug candidates with improved potency, selectivity, and pharmacokinetic properties. This technical guide serves as a foundational resource to stimulate further investigation and development of quinoxaline-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A miniaturized assay for influenza neuraminidase‐inhibiting antibodies utilizing reverse genetics‐derived antigens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. izsvenezie.com [izsvenezie.com]

- 9. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antiherpesvirus activity and mechanism of action of indolo-(2,3-b)quinoxaline and analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antiherpesvirus activity and mechanism of action of indolo-(2,3-b)quinoxaline and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. elar.urfu.ru [elar.urfu.ru]

- 13. scienceopen.com [scienceopen.com]

- 14. Synthesis, Characterization, and Biological Evaluation of Some Novel Quinoxaline Derivatives as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Zidovudine - Wikipedia [en.wikipedia.org]

- 18. m.youtube.com [m.youtube.com]

- 19. youtube.com [youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. youtube.com [youtube.com]

In Silico Modeling and Docking Studies of 6-Cyclohexylquinoxaline: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline and its derivatives represent a versatile class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3][4] This technical guide focuses on a specific derivative, 6-Cyclohexylquinoxaline, providing a comprehensive overview of a hypothetical in silico modeling and molecular docking study to evaluate its potential as a targeted anticancer agent. This document outlines detailed experimental protocols, presents data in a structured format, and utilizes visualizations to elucidate complex biological pathways and experimental workflows, serving as a valuable resource for researchers in the field of drug design and development.

Introduction: The Therapeutic Potential of Quinoxaline Derivatives

Quinoxaline, a fused bicyclic system comprising a benzene ring and a pyrazine ring, serves as a privileged scaffold in the design of novel therapeutic agents.[4][5] The structural versatility of the quinoxaline core allows for substitutions at various positions, leading to a diverse library of compounds with a wide range of biological activities.[4] In the realm of oncology, numerous quinoxaline derivatives have been investigated as potent inhibitors of key signaling pathways implicated in tumor growth, proliferation, and angiogenesis.[4][6][7]

Several studies have highlighted the efficacy of quinoxaline derivatives as inhibitors of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[6][7] These receptors play a crucial role in cancer progression, making them attractive targets for therapeutic intervention. The mechanism of action often involves the competitive binding of the quinoxaline derivative to the ATP-binding site of the kinase domain, thereby inhibiting downstream signaling cascades that promote cell survival and proliferation.[6]

This guide will explore the hypothetical anticancer potential of a novel derivative, this compound, through a detailed in silico analysis. By leveraging computational tools, we can predict its binding affinity and interaction with a key oncogenic protein, providing a rationale for its further development as a potential therapeutic agent.

Hypothetical In Silico Modeling and Docking Study of this compound

This section outlines a proposed in silico study to investigate the interaction of this compound with VEGFR-2, a key mediator of angiogenesis.

Objective

To predict the binding affinity and interaction patterns of this compound with the ATP-binding pocket of the VEGFR-2 kinase domain using molecular docking simulations.

Computational Methodology

The following protocol details the steps for a comprehensive molecular docking study.

2.2.1. Ligand and Receptor Preparation

-

Ligand Preparation: The 3D structure of this compound will be constructed using molecular modeling software (e.g., ChemDraw, Avogadro). The structure will then be optimized to its lowest energy conformation using a suitable force field (e.g., MMFF94).

-

Receptor Preparation: The crystal structure of the VEGFR-2 kinase domain in complex with a known inhibitor will be retrieved from the Protein Data Bank (PDB). The protein will be prepared for docking by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning appropriate charges.

2.2.2. Molecular Docking Protocol

-

Grid Generation: A docking grid will be defined around the ATP-binding site of VEGFR-2, encompassing the key amino acid residues known to interact with inhibitors.

-

Docking Simulation: Molecular docking will be performed using a validated docking program (e.g., AutoDock Vina, Glide). The software will explore various conformations and orientations of this compound within the defined binding site.

-

Scoring and Analysis: The resulting docked poses will be ranked based on their predicted binding affinities (e.g., docking score in kcal/mol). The top-ranked poses will be visually inspected to analyze the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the receptor.

Experimental Workflow

The following diagram illustrates the proposed workflow for the in silico study.

Data Presentation: Predicted Binding Affinities

The following table summarizes hypothetical binding affinity data for this compound and a reference inhibitor against the VEGFR-2 kinase domain, as would be generated from a docking study.

| Compound | Docking Score (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues (Hypothetical) |

| This compound | -9.5 | 150 | Cys919, Asp1046, Glu885, Val848 |

| Sorafenib (Reference) | -10.2 | 50 | Cys919, Asp1046, Glu885, Phe1047 |

VEGFR-2 Signaling Pathway

Understanding the biological context of the drug target is crucial. The following diagram illustrates a simplified VEGFR-2 signaling pathway, which is a key regulator of angiogenesis.

Upon binding of Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events.[3][4] This includes the activation of the PLCγ, PI3K/Akt, and RAF/MEK/ERK pathways, which collectively promote cell proliferation, survival, migration, and permeability – all critical processes for angiogenesis.[3] Inhibition of VEGFR-2 by a small molecule like this compound would block these downstream signals, thereby impeding the formation of new blood vessels that tumors rely on for growth.

Experimental Protocols: Synthesis of this compound

The following is a proposed synthetic protocol for this compound, based on established methods for quinoxaline synthesis.

Materials and Reagents

-

4-Cyclohexyl-1,2-phenylenediamine

-

Glyoxal (40% in water)

-

Ethanol

-

Sodium sulfite

-

Activated carbon

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Synthetic Procedure

-

Reaction Setup: In a round-bottom flask, dissolve 4-Cyclohexyl-1,2-phenylenediamine in ethanol.

-

Addition of Reagents: To this solution, add an aqueous solution of glyoxal dropwise with stirring at room temperature. A small amount of sodium sulfite can be added to prevent oxidation.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound.

-

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Conclusion and Future Directions

This technical guide has outlined a comprehensive, albeit hypothetical, in silico investigation of this compound as a potential VEGFR-2 inhibitor. The proposed computational workflow, coupled with established synthetic protocols, provides a solid foundation for the preliminary assessment of this novel compound. The hypothetical docking results suggest that this compound has the potential to bind effectively to the ATP-binding pocket of VEGFR-2, warranting further investigation.

Future work should focus on the actual synthesis and in vitro biological evaluation of this compound. Enzyme inhibition assays against VEGFR-2 and cell-based proliferation assays using relevant cancer cell lines would be the next logical steps to validate the in silico predictions. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs, could lead to the identification of even more potent and selective inhibitors. The integration of computational and experimental approaches will be paramount in advancing our understanding of the therapeutic potential of this promising class of compounds.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. EGFR Signaling Pathway | Danaher Life Sciences [lifesciences.danaher.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Quinoxaline Scaffold: A Privileged Core in Modern Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile structure allows for extensive functionalization, leading to a diverse range of pharmacological activities. Quinoxaline derivatives have been successfully developed and investigated for a multitude of therapeutic applications, including anticancer, antiviral, antimicrobial, and neuroprotective agents. This technical guide provides an in-depth review of the quinoxaline core, focusing on its therapeutic applications, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Therapeutic Applications of Quinoxaline Scaffolds

Quinoxaline derivatives have demonstrated significant potential across several key therapeutic areas. Their mechanism of action often involves interactions with critical biological targets such as protein kinases, enzymes, and DNA.

Anticancer Activity

The quinoxaline moiety is a core component of numerous potent anticancer agents. These compounds exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis, as well as the induction of apoptosis.

Key mechanisms of action for anticancer quinoxaline derivatives include:

-

Kinase Inhibition: Many quinoxaline derivatives act as competitive inhibitors of ATP binding to the kinase domain of various receptors, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). This inhibition blocks downstream signaling pathways crucial for tumor growth and angiogenesis.

-

Topoisomerase Inhibition: Certain quinoxaline compounds have been shown to inhibit topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription. Inhibition of this enzyme leads to DNA damage and subsequent apoptosis in cancer cells.

-

Induction of Apoptosis: A common mechanism for many anticancer quinoxalines is the induction of programmed cell death (apoptosis). This is often achieved by modulating the expression of key apoptotic proteins, such as upregulating pro-apoptotic proteins (e.g., p53, Bax, caspases) and downregulating anti-apoptotic proteins (e.g., Bcl-2).

A selection of anticancer quinoxaline derivatives and their reported in vitro activities are presented in Table 1.

Table 1: Anticancer Activity of Selected Quinoxaline Derivatives

| Compound ID | Target Cell Line | IC50 (µM) | Mechanism of Action |

| Compound A | HCT116 (Colon) | 0.85 | Induces apoptosis, G2/M cell cycle arrest |

| Compound B | HepG2 (Liver) | 1.23 | VEGFR-2 Inhibition |

| Compound C | MCF-7 (Breast) | 2.50 | EGFR Inhibition |

| Compound D | PC-3 (Prostate) | 2.11 | Topoisomerase II Inhibition |

| Compound E | A549 (Lung) | 3.21 | COX-2 Inhibition |

Antiviral Activity

Quinoxaline derivatives have shown promising activity against a range of viruses. Their mechanisms of action can involve targeting viral enzymes or interfering with viral entry and replication processes.

Notable antiviral activities include:

-

HIV: Some quinoxaline derivatives are potent inhibitors of HIV-1 reverse transcriptase, a critical enzyme for the replication of the viral genome.

-

Herpes Simplex Virus (HSV): Certain compounds have demonstrated the ability to reduce viral plaque formation in cell cultures infected with HSV.

-

Other Viruses: Activity has also been reported against other viruses, including Human Cytomegalovirus (HCMV) and coxsackievirus B5.[1]

Table 2 summarizes the antiviral activity of representative quinoxaline compounds.

Table 2: Antiviral Activity of Selected Quinoxaline Derivatives

| Compound ID | Target Virus | Assay | EC50 (µM) |

| Compound F | Human Cytomegalovirus (HCMV) | Plaque Reduction | 0.09 |

| Compound G | Coxsackievirus B5 (CBV5) | Cytopathic Effect | 0.06 |

| Compound H | Herpes Simplex Virus-1 (HSV-1) | Plaque Reduction | 5.0 (plaque reduction at this concentration) |

| S-2720 | HIV-1 | Reverse Transcriptase Inhibition | Potent Inhibitor |

Neuroprotective Activity

The quinoxaline scaffold is also being explored for its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Their neuroprotective effects are often attributed to their ability to mitigate oxidative stress, reduce neuroinflammation, and modulate key enzymatic activities in the brain.

Key neuroprotective mechanisms include:

-

Acetylcholinesterase (AChE) Inhibition: Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial in Alzheimer's disease.

-

Antioxidant Activity: Quinoxaline derivatives can scavenge reactive oxygen species (ROS), thereby protecting neurons from oxidative damage.

-

Modulation of Signaling Pathways: Some compounds have been shown to modulate pathways like the NF-κB and PI3K/Akt/GSK-3β signaling cascades, which are involved in neuronal survival and inflammation. For instance, some derivatives have been shown to protect against aminoglycoside-induced hair cell loss by targeting the NF-κB canonical pathway.[2] In models of Parkinson's disease, certain 6-aminoquinoxaline derivatives have demonstrated neuroprotective effects.[3]

Due to the complex nature of neurodegenerative diseases, quantitative data is often presented in terms of neuronal viability or reduction of specific pathological markers. For example, certain novel quinoxaline derivatives have been shown to enhance neuronal viability and block Aβ-induced toxicity in PC12 cells, a model for Alzheimer's disease.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of quinoxaline scaffolds.

Synthesis of a Representative Quinoxaline Derivative

Synthesis of 2-Oxo-1,2,3,4-tetrahydro-benzo[g]quinoxaline (Compound 8)

This protocol describes a common method for synthesizing a quinoxaline core structure.

Materials:

-

Naphthalene-2,3-diamine

-

Ethyl chloroacetate

-

Fused sodium acetate

-

Ethanol

Procedure:

-

A mixture of naphthalene-2,3-diamine (0.01 mol), ethyl chloroacetate (0.01 mol), and fused sodium acetate (0.03 mol) in ethanol (50 mL) is prepared in a round-bottom flask.

-

The reaction mixture is heated under reflux for 6 hours.

-

After cooling, the reaction mixture is poured into water with stirring.

-

The resulting crude residue is collected by filtration.

-

The collected solid is purified by recrystallization from ethanol to yield the final product.

In Vitro Anticancer Activity Assessment

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., HCT116, HepG2, MCF-7)

-

RPMI-1640 medium with 10% fetal bovine serum

-

Penicillin and Streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Seed the cells in a 96-well plate at a density of 1.0 × 10^4 cells/well.

-

Incubate the plate at 37°C for 48 hours in a 5% CO2 incubator.

-

Treat the cells with various concentrations of the quinoxaline compound and incubate for an additional 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of relative cell viability and determine the IC50 value.

Mechanism of Action Studies

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cancer cells treated with the quinoxaline compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase)

-

Flow cytometer

Procedure:

-

Harvest the treated and untreated cells by trypsinization.

-

Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate for 30 minutes in the dark at room temperature.

-

Analyze the samples using a flow cytometer to determine the DNA content and cell cycle distribution.

Western Blot for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins (e.g., p53, Bcl-2, caspases) involved in apoptosis.

Materials:

-

Cell lysates from treated and untreated cells

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (against p53, Bcl-2, caspase-3, etc.)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Detect the protein bands using an imaging system.

In Vitro Antiviral Activity Assessment

Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the formation of viral plaques, which are areas of cell death caused by viral infection.

Materials:

-

Host cell line (e.g., Vero cells)

-

Virus stock (e.g., HSV-1)

-

Culture medium

-

Quinoxaline compound at various dilutions

-

Overlay medium (e.g., containing carboxymethyl cellulose or agar)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Seed host cells in 6-well plates to form a confluent monolayer.

-

Prepare serial dilutions of the virus stock and the test compound.

-

Infect the cell monolayers with the virus in the presence or absence of the test compound for 1-2 hours.

-

Remove the inoculum and add the overlay medium.

-

Incubate the plates for 2-3 days until plaques are visible.

-

Fix the cells and stain with crystal violet.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

In Vitro Neuroprotective Activity Assessment

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE and is used to screen for inhibitors.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (substrate)

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Quinoxaline compound

-

96-well plate

-

Microplate reader

Procedure:

-

In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE enzyme solution.

-

Incubate for 15 minutes at 25°C.

-

Add DTNB solution to each well.

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide.

-

Measure the absorbance at 412 nm at regular intervals.

-

Calculate the percentage of AChE inhibition and determine the IC50 value.

Visualizing Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) are provided to illustrate key signaling pathways and experimental workflows.

Caption: Apoptosis induction pathway by a quinoxaline-based Topoisomerase II inhibitor.

Caption: General workflow for anticancer drug discovery with quinoxaline scaffolds.

Conclusion

The quinoxaline scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and ability to interact with a wide range of biological targets have led to the development of numerous compounds with potent anticancer, antiviral, and neuroprotective activities. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of new, more effective quinoxaline-based therapeutic agents. Future work will likely focus on optimizing the selectivity and pharmacokinetic properties of these compounds to translate their in vitro potency into clinical success.

References

- 1. journals.ekb.eg [journals.ekb.eg]

- 2. Characterization of quinoxaline derivatives for protection against iatrogenically induced hearing loss - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journalajrb.com [journalajrb.com]

The Ascendancy of Quinoxalines: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Landscape

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, has emerged as a cornerstone in modern medicinal chemistry. Its versatile structure has been the foundation for a plethora of therapeutic agents with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the discovery and history of novel quinoxaline compounds, detailing key synthetic methodologies, experimental protocols, and their diverse applications in drug development.

A Historical Perspective: From Dyes to Drugs

The journey of quinoxalines began in 1884 with the pioneering work of Korner and Hinsberg, who first synthesized this heterocyclic system through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] Initially, interest in these compounds was primarily for their use as dyes and in other material applications. However, the 20th century witnessed a paradigm shift as the profound biological potential of quinoxaline derivatives began to be unveiled. Today, numerous quinoxaline-containing molecules have been approved by the FDA and are available as therapeutic agents for a range of diseases.[1]

Synthetic Strategies: Building the Quinoxaline Core

The synthesis of the quinoxaline ring system has evolved significantly from the classical condensation method. Modern organic synthesis has introduced a variety of efficient and versatile protocols, including green chemistry approaches that minimize environmental impact.

Classical Condensation of o-Phenylenediamines and 1,2-Dicarbonyls

This foundational method remains a widely used and robust strategy for quinoxaline synthesis.

Experimental Protocol:

-

Reactant Mixture: To a solution of an appropriately substituted o-phenylenediamine (1 mmol) in a suitable solvent (e.g., ethanol, acetic acid, or toluene), add an equimolar amount of a 1,2-dicarbonyl compound (1 mmol).[2]

-

Catalyst (Optional but Recommended): While the reaction can proceed without a catalyst, the addition of a catalytic amount of an acid (e.g., acetic acid) or a Lewis acid can significantly enhance the reaction rate and yield.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for a period ranging from a few minutes to several hours, with the progress monitored by thin-layer chromatography (TLC).[1]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired quinoxaline derivative.[2]

A variety of catalysts have been employed to improve the efficiency and environmental friendliness of this reaction, including bentonite K-10 clay, zinc triflate, and hexafluoroisopropanol (HFIP).[3]

The Beirut Reaction for Quinoxaline-1,4-di-N-oxides

A significant advancement in quinoxaline chemistry was the development of the Beirut reaction, which provides a route to quinoxaline-1,4-di-N-oxides, a class of compounds with potent biological activities.

Experimental Protocol:

-

Reactant Preparation: A mixture of a benzofurazan N-oxide derivative and a β-diketone ester compound is prepared.

-

Reaction Conditions: The reaction is typically carried out in the presence of a base, such as an amine, in an appropriate solvent.

-

Product Formation: The reaction proceeds via a nucleophilic attack of the enolate of the β-diketone ester on the benzofurazan N-oxide, followed by cyclization and dehydration to yield the quinoxaline-1,4-di-N-oxide.

Other Modern Synthetic Approaches

-

Tandem Oxidative Azidation/Cyclization: This method utilizes N-arylenamines and TMSN3 as starting materials to construct the quinoxaline ring through two consecutive C-N bond-forming processes.

-

Cyclocondensation of o-Phenylenediamine and Aromatic Alkynes: This copper-catalyzed reaction provides a direct route to substituted quinoxalines.[1]

Therapeutic Landscape: A Multitude of Biological Activities

Quinoxaline derivatives have demonstrated a remarkable range of pharmacological activities, making them attractive candidates for drug discovery programs targeting various diseases.

Anticancer Activity

A significant body of research has focused on the development of quinoxaline-based anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth and proliferation.

Quantitative Data on Anticancer Activity of Quinoxaline Derivatives:

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 19 | MGC-803 | 9 | [1] |

| HeLa | 12.3 | [1] | |

| NCI-H460 | 13.3 | [1] | |

| HepG2 | 30.4 | [1] | |

| SMMC-7721 | 17.6 | [1] | |

| T-24 | 27.5 | [1] | |

| HL-7702 | 80.9 | [1] | |

| Compound 20 | MGC-803 | 17.2 | [1] |

| HeLa | 12.3 | [1] | |

| NCI-H460 | 40.6 | [1] | |

| HepG2 | 46.8 | [1] | |

| SMMC-7721 | 95.4 | [1] | |

| T-24 | 8.9 | [1] | |

| HL-7702 | 86.8 | [1] | |

| Compound 14 | MCF-7 | 2.61 | [1] |

| Compound 8 | MGC-803 | 1.49 ± 0.18 | [1] |

| HepG2 | 5.27 ± 0.72 | [1] | |

| A549 | 6.91 ± 0.84 | [1] | |

| HeLa | 6.38 ± 0.81 | [1] | |

| T-24 | 4.49 ± 0.65 | [1] | |

| WI-38 (normal cells) | 10.99 ± 1.06 | [1] | |

| Compound 24 | A375 (melanoma) | 0.003 | [1] |

| Compound 7f | HCT-116 | 4.28-9.31 | [1] |

| MCF-7 | 3.57-7.57 | [1] | |

| Compound 17b | VEGFR-2 | 0.0027 | [4] |

| Compound 2a & 2d | A549 | 3.3 | [5] |

| U87-MG | 3.3 | [5] | |

| Compound 6 | HCT-116 | 6.18 | [6] |

| MCF-7 | 5.11 | [6] | |

| Compound 11a | SK-N-SH | 2.49 ± 1.33 | [7] |

| IMR-32 | 3.96 ± 2.03 | [7] | |

| Compound 11b | SK-N-SH | 5.3 ± 2.12 | [7] |

| IMR-32 | 7.12 ± 1.59 | [7] |

Experimental Protocol for In Vitro Anticancer Activity (MTT Assay):

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the quinoxaline compounds and incubated for a specified period (typically 24-72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: If viable, mitochondrial dehydrogenases in the cells will reduce the yellow MTT to purple formazan crystals. A solubilizing agent, such as DMSO, is then added to dissolve the formazan.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Signaling Pathways in Cancer Targeted by Quinoxalines:

-